tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-pyrrolidine-1-carboxylate with bromine and propan-2-ol under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as Dess-Martin periodinane and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolidine derivatives.
Oxidation and Reduction Reactions: Products include corresponding oxides and alcohols.
Scientific Research Applications
tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)]pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it valuable for targeted research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H22BrNO3 |
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Molecular Weight |
308.21 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-propan-2-yloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22BrNO3/c1-8(2)16-10-7-14(6-9(10)13)11(15)17-12(3,4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
MNPIXACNXGYIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CN(CC1Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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